molecular formula C9H12ClN3O B8404468 1-(3-Chloropropyl)-3-pyridin-3-ylurea

1-(3-Chloropropyl)-3-pyridin-3-ylurea

Cat. No.: B8404468
M. Wt: 213.66 g/mol
InChI Key: VSKHEVNSMQFOLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloropropyl)-3-pyridin-3-ylurea is an organic compound that features a pyridine ring substituted with a urea moiety and a 3-chloropropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloropropyl)-3-pyridin-3-ylurea typically involves the reaction of 3-chloropropylamine with pyridine-3-carbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently reacts with the amine to form the desired urea compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloropropyl)-3-pyridin-3-ylurea undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the 3-chloropropyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

  • Substituted urea derivatives
  • N-oxide derivatives
  • Reduced piperidine derivatives

Scientific Research Applications

1-(3-Chloropropyl)-3-pyridin-3-ylurea has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-3-pyridin-3-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.

Comparison with Similar Compounds

  • 3-(Chloropropyl)-trimethoxysilane
  • (3-Aminopropyl)triethoxysilane
  • 3-Chloropropyl acetate

Comparison: 1-(3-Chloropropyl)-3-pyridin-3-ylurea is unique due to its combination of a pyridine ring and a urea moiety, which imparts distinct chemical and biological properties. Unlike 3-(Chloropropyl)-trimethoxysilane and (3-Aminopropyl)triethoxysilane, which are primarily used in material science and surface modification, this compound has broader applications in medicinal chemistry and biology. Additionally, its reactivity and potential therapeutic properties set it apart from simpler compounds like 3-Chloropropyl acetate.

Properties

Molecular Formula

C9H12ClN3O

Molecular Weight

213.66 g/mol

IUPAC Name

1-(3-chloropropyl)-3-pyridin-3-ylurea

InChI

InChI=1S/C9H12ClN3O/c10-4-2-6-12-9(14)13-8-3-1-5-11-7-8/h1,3,5,7H,2,4,6H2,(H2,12,13,14)

InChI Key

VSKHEVNSMQFOLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)NC(=O)NCCCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-Chloro-3-isocyanato-propane (1.897 g, 15.873 mmol) was added dropwise to a stirred solution of pyridin-3-ylamine (1 g, 10.582 mmol) in toluene (15 mL) over a period of 30 minutes at 0° C. The reaction temperature was maintained at room temperature for 6 hours. The reaction was monitored by TLC (100% ethyl acetate). The reaction mixture was filtered, washed with toluene and dried under reduced pressure to afford 2.1 g (95.45% yield) of 1-(3-chloro-propyl)-3-pyridin-3-yl-urea.
Quantity
1.897 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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